molecular formula C2H7O4P B7767392 Dimethyl hydrogen phosphate CAS No. 53396-59-1

Dimethyl hydrogen phosphate

Cat. No.: B7767392
CAS No.: 53396-59-1
M. Wt: 126.05 g/mol
InChI Key: KKUKTXOBAWVSHC-UHFFFAOYSA-N
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Description

Dimethyl hydrogen phosphate, also known as dimethyl phosphonate, is an organophosphorus compound with the chemical formula (CH₃O)₂P(O)H. It is a colorless, odorless liquid that is miscible with water and many organic solvents. This compound is known for its high reactivity due to the presence of the P-H bond, making it valuable in various chemical reactions and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl hydrogen phosphate can be synthesized through the methanolysis of phosphorus trichloride or by heating diethylphosphite in methanol . The reaction conditions typically involve:

    Methanolysis of Phosphorus Trichloride: This method involves reacting phosphorus trichloride with methanol under controlled conditions to produce this compound.

    Heating Diethylphosphite in Methanol: This method involves heating diethylphosphite in the presence of methanol to yield this compound.

Industrial Production Methods: Industrial production of this compound often employs similar methods but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are common in industrial settings to enhance the efficiency of the production process .

Chemical Reactions Analysis

Dimethyl hydrogen phosphate undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form dimethyl phosphate.

    Reduction: It can be reduced to form dimethyl phosphite.

    Substitution: The P-H bond in this compound is highly reactive, making it susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidizing Agents: Such as hydrogen peroxide or oxygen.

    Reducing Agents: Such as lithium aluminum hydride.

    Nucleophiles: Such as halides or alkoxides.

Major Products Formed:

Scientific Research Applications

Dimethyl hydrogen phosphate has a wide range of applications in scientific research, including:

    Chemical Synthesis: It is used as a reagent for generating other organophosphorus compounds.

    Catalysis: It serves as a catalyst in various chemical reactions, including polymerization and esterification.

    Analytical Chemistry: It is used in analytical techniques to detect and quantify phosphorus-containing compounds.

    Electrochemistry: It is used in the development of electrochemical sensors and batteries.

    Surfactants: It is used in the formulation of surfactants for various industrial applications.

Mechanism of Action

The mechanism of action of dimethyl hydrogen phosphate involves its high reactivity due to the P-H bond. This bond can undergo nucleophilic attack, leading to the formation of various organophosphorus compounds. The molecular targets and pathways involved in its reactions include:

Comparison with Similar Compounds

Dimethyl hydrogen phosphate is similar to other organophosphorus compounds, such as:

Uniqueness: this compound is unique due to its high reactivity and versatility in various chemical reactions. Its ability to undergo nucleophilic substitution, oxidation, and reduction makes it a valuable reagent in chemical synthesis and industrial applications .

Properties

IUPAC Name

dimethyl hydrogen phosphate
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InChI

InChI=1S/C2H7O4P/c1-5-7(3,4)6-2/h1-2H3,(H,3,4)
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InChI Key

KKUKTXOBAWVSHC-UHFFFAOYSA-N
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Canonical SMILES

COP(=O)(O)OC
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Molecular Formula

C2H7O4P
Record name DIMETHYL PHOSPHATE
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Related CAS

32586-82-6 (hydrochloride salt)
Record name Dimethyl phosphate
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DSSTOX Substance ID

DTXSID5025150
Record name Dimethyl phosphate
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Molecular Weight

126.05 g/mol
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Physical Description

Syrupy pale yellow liquid. (NTP, 1992), Liquid
Record name DIMETHYL PHOSPHATE
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Record name Phosphoric acid, dimethyl ester
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Boiling Point

342 to 349 °F at 760 mmHg (decomposes) (NTP, 1992)
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Flash Point

greater than 200 °F (NTP, 1992)
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Solubility

greater than or equal to 100 mg/mL at 70 °F (NTP, 1992)
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Density

1.335 at 77 °F (NTP, 1992) - Denser than water; will sink
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CAS No.

813-78-5, 53396-59-1
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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